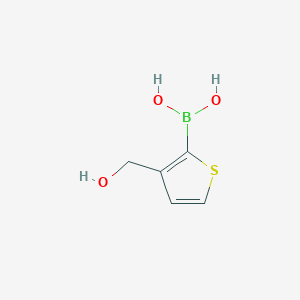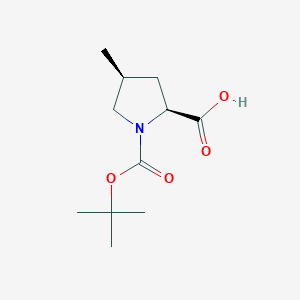
Ácido (3-(hidroximetil)tiofen-2-il)borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Hydroxymethyl)thiophen-2-yl)boronic acid: is a boronic acid derivative with the molecular formula C5H7BO3S. This compound is characterized by the presence of a thiophene ring substituted with a hydroxymethyl group and a boronic acid group. It is primarily used in organic synthesis, particularly in cross-coupling reactions, and has applications in various fields of scientific research .
Aplicaciones Científicas De Investigación
Chemistry: (3-(Hydroxymethyl)thiophen-2-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules.
Industry: In the industrial sector, (3-(Hydroxymethyl)thiophen-2-yl)boronic acid is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its ability to undergo cross-coupling reactions makes it a versatile intermediate in the synthesis of functional materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid typically involves the functionalization of thiophene derivatives. One common method is the borylation of 3-(hydroxymethyl)thiophene using boronic acid reagents under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the formation of the boronic acid group .
Industrial Production Methods: Industrial production of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: (3-(Hydroxymethyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The boronic acid group can be reduced to form boronates or boranes.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.
Major Products:
Oxidation: Formation of 3-(formyl)thiophen-2-yl)boronic acid or 3-(carboxyl)thiophen-2-yl)boronic acid.
Reduction: Formation of boronate esters or boranes.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Mecanismo De Acción
The mechanism of action of (3-(Hydroxymethyl)thiophen-2-yl)boronic acid involves its ability to form stable complexes with various nucleophiles. The boronic acid group can interact with diols, amines, and other nucleophiles, forming boronate esters or boron-nitrogen complexes. These interactions are crucial in cross-coupling reactions, where the boronic acid group facilitates the formation of carbon-carbon bonds through palladium-catalyzed mechanisms .
Comparación Con Compuestos Similares
- (3-(Hydroxymethyl)phenyl)boronic acid
- (3-(Hydroxymethyl)pyridin-2-yl)boronic acid
- (3-(Hydroxymethyl)furan-2-yl)boronic acid
Comparison: Compared to these similar compounds, (3-(Hydroxymethyl)thiophen-2-yl)boronic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of heterocyclic compounds and materials with specific electronic properties .
Propiedades
IUPAC Name |
[3-(hydroxymethyl)thiophen-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-2,7-9H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUVNOIORZPHNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)CO)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453349 |
Source


|
| Record name | [3-(Hydroxymethyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222840-73-5 |
Source


|
| Record name | [3-(Hydroxymethyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














